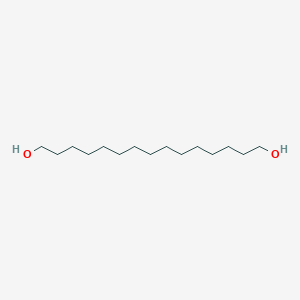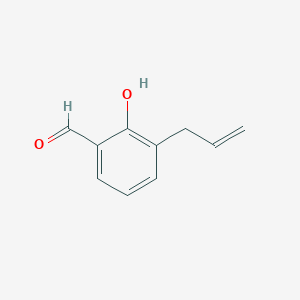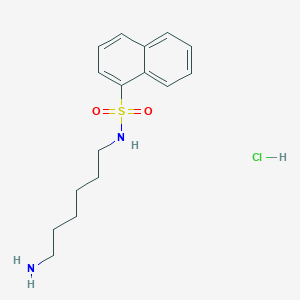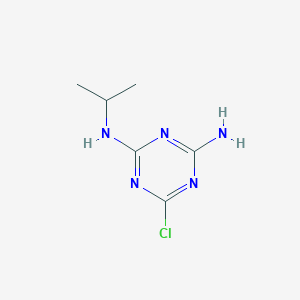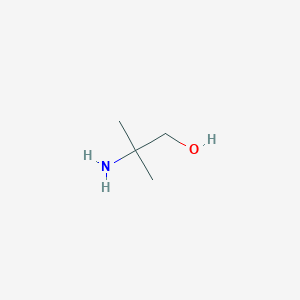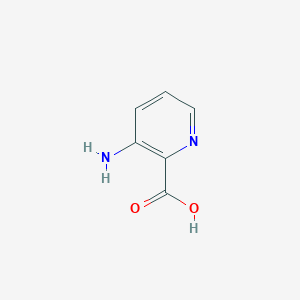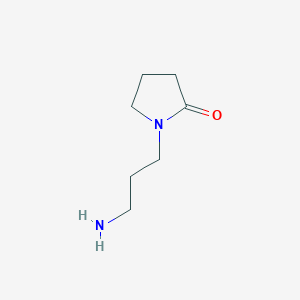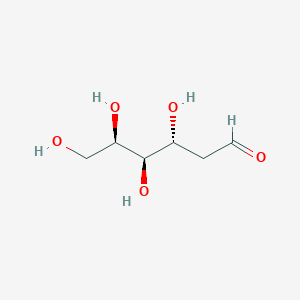
2-Désoxy-D-galactose
Vue d'ensemble
Description
D-lyxo-Hexose, 2-deoxy-: is a monosaccharide derivative commonly known as 2-deoxy-D-galactose. It is a glucose analog that lacks the hydroxyl group at the second carbon position. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Applications De Recherche Scientifique
Chemistry: D-lyxo-Hexose, 2-deoxy- is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It is also employed in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, this compound is used to investigate the metabolic pathways of deoxysugars and their role in cellular processes. It serves as a model compound for studying sugar transport and metabolism .
Medicine: D-lyxo-Hexose, 2-deoxy- has potential therapeutic applications in cancer treatment due to its ability to interfere with glycolysis in cancer cells. It is also being explored for its antiviral and neuroprotective properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules .
Mécanisme D'action
2-Deoxy-D-galactose, also known as D-lyxo-Hexose, 2-deoxy- or (3R,4R,5R)-3,4,5,6-tetrahydroxyhexanal, is a glucose analog with a wide range of biological activities .
Target of Action
The primary targets of 2-Deoxy-D-galactose are the enzymes involved in glycolysis, the process of breaking down glucose for energy . It also interferes with the biosynthetic processing of glycoproteins .
Mode of Action
2-Deoxy-D-galactose inhibits glycolysis, thereby inhibiting tumor growth . It enters cells via GLUT transport proteins and is converted to 2-Deoxy-D-galactose-6-phosphate with the help of hexokinase . It also interferes with the fucosylation of glycomacromolecules, impairing memory consolidation in various learning tasks .
Biochemical Pathways
2-Deoxy-D-galactose affects several biochemical pathways. It inhibits glycolysis and the TCA cycle, leading to ATP depletion . It also promotes the formation of anti-inflammatory mediators and macrophage polarization, and regulates immune function, thereby reducing inflammation .
Pharmacokinetics
It is known that it enters cells via glut transport proteins .
Result of Action
The molecular and cellular effects of 2-Deoxy-D-galactose’s action include inhibition of tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity . It also impairs memory consolidation in various learning tasks .
Action Environment
It is known that the compound’s effects can be influenced by factors such as the concentration of glucose in the body, as it competes with glucose for uptake into cells .
Analyse Biochimique
Biochemical Properties
2-Deoxy-D-galactose plays a crucial role in biochemical reactions, particularly in the inhibition of glycosylation processes. This compound interacts with several enzymes and proteins involved in glycoprotein synthesis. For instance, 2-Deoxy-D-galactose inhibits the activity of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids. By blocking glycosylation, 2-Deoxy-D-galactose interferes with the proper folding and function of glycoproteins, which can have downstream effects on cellular processes .
Additionally, 2-Deoxy-D-galactose has been shown to interact with proteins involved in glycolysis, such as hexokinase. This interaction leads to the inhibition of glycolytic pathways, thereby affecting cellular energy production . The compound also interacts with various transport proteins, influencing the uptake and distribution of sugars within cells .
Cellular Effects
The effects of 2-Deoxy-D-galactose on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting glycosylation, 2-Deoxy-D-galactose disrupts the function of glycoproteins involved in cell signaling, leading to altered cellular responses. For example, the inhibition of glycoproteins such as receptors and adhesion molecules can affect cell communication and adhesion .
Furthermore, 2-Deoxy-D-galactose has been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in various cellular processes, including metabolism, proliferation, and apoptosis . The compound also affects cellular metabolism by inhibiting glycolysis, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 2-Deoxy-D-galactose exerts its effects through several mechanisms. One primary mechanism is the inhibition of glycosyltransferases, which prevents the addition of sugar moieties to proteins and lipids. This inhibition disrupts the proper folding and function of glycoproteins, leading to altered cellular processes . Additionally, 2-Deoxy-D-galactose binds to hexokinase, inhibiting its activity and thereby blocking glycolysis .
The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes . Furthermore, 2-Deoxy-D-galactose has been shown to interfere with the activity of transport proteins, affecting the uptake and distribution of sugars within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-D-galactose can change over time. The stability of the compound is an important factor to consider, as it can degrade under certain conditions. Studies have shown that 2-Deoxy-D-galactose remains stable under standard laboratory conditions but can degrade when exposed to high temperatures or acidic environments .
Long-term exposure to 2-Deoxy-D-galactose can lead to sustained inhibition of glycosylation and glycolysis, resulting in prolonged effects on cellular processes. In vitro studies have demonstrated that prolonged exposure to 2-Deoxy-D-galactose can lead to reduced cell proliferation and increased apoptosis . In vivo studies have shown similar effects, with long-term administration of 2-Deoxy-D-galactose leading to altered metabolic profiles and reduced tumor growth in animal models .
Dosage Effects in Animal Models
The effects of 2-Deoxy-D-galactose vary with different dosages in animal models. Low doses of the compound have been shown to inhibit glycosylation and glycolysis without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and reduced cell viability . Studies have shown that there is a threshold dose above which the toxic effects of 2-Deoxy-D-galactose become pronounced .
In animal models, the administration of 2-Deoxy-D-galactose has been shown to reduce tumor growth by inhibiting glycolysis and glycosylation in cancer cells . The compound’s hepatotoxic effects at high doses highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Deoxy-D-galactose is involved in several metabolic pathways, primarily those related to glycolysis and glycosylation. The compound inhibits the activity of hexokinase, an enzyme that catalyzes the first step of glycolysis . This inhibition leads to reduced glucose metabolism and altered metabolic flux within cells .
Additionally, 2-Deoxy-D-galactose interferes with the biosynthetic processing of glycoproteins by inhibiting glycosyltransferases . This interference affects the proper folding and function of glycoproteins, leading to downstream effects on cellular processes . The compound also interacts with various cofactors involved in these metabolic pathways, further modulating their activity .
Transport and Distribution
The transport and distribution of 2-Deoxy-D-galactose within cells and tissues are mediated by specific transport proteins. The compound is taken up by cells through glucose transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2-Deoxy-D-galactose can interact with various proteins and enzymes, influencing its localization and accumulation .
Studies have shown that 2-Deoxy-D-galactose can accumulate in certain tissues, particularly those with high metabolic activity . This accumulation can lead to localized effects on cellular processes, such as reduced glycolysis and altered glycosylation . The compound’s distribution within tissues is also influenced by its interactions with binding proteins, which can modulate its availability and activity .
Subcellular Localization
The subcellular localization of 2-Deoxy-D-galactose is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glycolysis and glycosylation . 2-Deoxy-D-galactose can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where glycoprotein synthesis occurs .
The localization of 2-Deoxy-D-galactose within these compartments is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . This subcellular localization is crucial for the compound’s ability to modulate cellular processes, as it allows 2-Deoxy-D-galactose to interact with key enzymes and proteins involved in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One method involves the catalytic hydrogenation of methyl 4,6-O-benzylidene-2,3-dideoxy-3-nitro-β-D-threo-hexopyranos-2-enide, followed by acid debenzylidenation and further hydrogenation to yield methyl 2,3-dideoxy-3-nitro-β-D-lyxo-hexopyranoside.
Bacterial Dehydrogenation: Another method involves the bacterial dehydrogenation of 2-deoxy-D-lyxo-hexose to produce 2-deoxy-D-lyxo-hexonic acid.
Industrial Production Methods: The industrial production of D-lyxo-Hexose, 2-deoxy- typically involves multi-step chemical synthesis starting from readily available sugars such as D-galactose. The process includes protection and deprotection steps, selective oxidation, and reduction reactions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-lyxo-Hexose, 2-deoxy- can undergo oxidation reactions to form corresponding acids, such as 2-deoxy-D-lyxo-hexonic acid.
Reduction: The compound can be reduced to form various derivatives, including amino sugars.
Substitution: It can participate in substitution reactions to form glycosylamines and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on charcoal or platinum in the presence of dilute hydrochloric acid.
Substitution: Ammonium carbamate and ammonium hydroxide in aqueous methanol solutions are used for glycosylamine formation.
Major Products:
Oxidation: 2-deoxy-D-lyxo-hexonic acid.
Reduction: Methyl 3-amino-2,3-dideoxy-β-D-lyxo-hexopyranoside hydrochloride.
Substitution: Glycosylamines and their derivatives.
Comparaison Avec Des Composés Similaires
2-deoxy-D-ribose: Another deoxysugar that lacks the hydroxyl group at the second carbon position.
2-deoxy-D-arabino-hexose: A deoxyhexose similar to D-lyxo-Hexose, 2-deoxy-, but with a different stereochemistry.
Uniqueness: D-lyxo-Hexose, 2-deoxy- is unique due to its specific structural configuration and its ability to interfere with glycolysis, making it a valuable compound for therapeutic applications, particularly in cancer treatment.
Propriétés
IUPAC Name |
3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-17-6, 1949-89-9 | |
| Record name | D-Glucose, 2-deoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-arabino-Hexose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-deoxy-D-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DEOXY-D-GLUCOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Deoxy-D-galactose (2-dGal) acts as a substrate analog and competitively inhibits enzymes involved in galactose metabolism, primarily galactokinase. [, , , ] This inhibition leads to the accumulation of 2-deoxy-D-galactose 1-phosphate (2-dGal-1-P) within cells. [, ] This accumulation has several downstream effects:
- Phosphate Trapping: 2-dGal-1-P traps inorganic phosphate (Pi), depleting intracellular Pi levels and ultimately leading to decreased ATP levels and an altered adenylate energy charge. [, , ]
- Glycolysis Inhibition: Depleted Pi and ATP levels inhibit glycolysis, particularly at the 6-phosphofructokinase step. []
- Impaired Fucosylation: 2-dGal incorporation into glycoproteins disrupts their normal glycosylation by blocking the C-2 position required for L-fucose attachment. [] This impacts the biosynthesis and function of N-glycans and O-glycans containing fucose. [, ]
- Apoptosis Modulation: 2-dGal influences apoptosis, potentially by altering the fucosylation of death receptors and related signaling molecules. [, ]
A:
- Spectroscopic Data: Characterization often involves techniques like NMR and mass spectrometry. [, ] Refer to specific research papers for detailed spectroscopic data.
A: While specific material compatibility data is limited within the provided papers, 2-dGal is generally soluble in water and used in various biological buffers. [, , ] Stability studies under different conditions are essential for specific applications and formulation development.
A: 2-dGal itself is not a catalyst but a substrate analog. [, , ] It is used as a tool to study:
- Galactose Metabolism: By inhibiting galactokinase, 2-dGal helps investigate galactose metabolic pathways and their regulation. [, , ]
- Glycoprotein Synthesis: 2-dGal's impact on fucosylation makes it valuable for studying the role of fucosylated glycoproteins in various cellular processes. [, , ]
A: The 2-deoxy modification of D-galactose is crucial for its inhibitory activity on galactokinase. [, , ] This modification likely disrupts the enzyme's ability to phosphorylate the sugar. Further SAR studies could explore the impact of other structural modifications on 2-dGal's activity, potency, and selectivity for different enzymes.
ANone: Specific information on 2-dGal's stability under various conditions (temperature, pH, light) and suitable formulation strategies is not detailed in the provided research. [1-28] Stability and formulation studies are crucial for developing 2-dGal as a potential therapeutic agent.
ANone: Specific SHE regulations vary depending on location and intended use (research, development, manufacturing). Researchers should consult relevant safety data sheets and comply with all applicable regulations for handling, storage, and disposal.
A: While the provided papers discuss 2-dGal metabolism, [, , ] detailed information on its absorption, distribution, metabolism, and excretion (ADME) in different animal models and humans is limited. Further PK/PD studies are required to fully understand its in vivo behavior.
A:
- In Vitro: 2-dGal effectively inhibits glycolysis and alters glycosylation patterns in cell culture models. [, , ]
ANone: While generally considered safe for research purposes at appropriate dosages, limited information is available on the long-term toxicity and safety profile of 2-dGal in humans. [1-28]
A: Early research on 2-dGal focused on its ability to inhibit bacterial growth and its role in galactose metabolism. [, ] Later studies explored its effects on glycoprotein biosynthesis and function, particularly its impact on fucosylation. [] More recently, research has investigated the potential therapeutic applications of 2-dGal in areas like cancer and inflammation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



